molecular formula C4H2ClF3N2O2S B1458934 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1443292-13-4

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1458934
M. Wt: 234.59 g/mol
InChI Key: YONJQBMSXDSBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (TFPSC) is an organosulfur compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. TFPSC has a wide range of applications in organic chemistry, biochemistry, and pharmacology. Its unique properties make it an ideal reagent for a variety of reactions and processes.

Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

Tucker et al. (2015) developed an efficient method for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing the reactivity of 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in the preparation of pyrazole-4-sulfonamides. This method provides rapid access to other heterocyclic sulfonyl fluorides like pyrimidines and pyridines, highlighting the chemical stability and utility of these compounds (Tucker, Chenard, & Young, 2015).

Catalytic Applications in Organic Synthesis

Moosavi-Zare et al. (2013) utilized 1-sulfopyridinium chloride, a novel ionic liquid derived from a similar chemical family, as an effective catalyst in the Knoevenagel–Michael reaction. This work demonstrates the relevance of related sulfonyl chloride compounds in facilitating efficient organic synthesis processes (Moosavi‐Zare et al., 2013).

Development of Sulfonylated Aminopyrazoles

Povarov et al. (2017) explored the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the synthesis of various sulfonylated aminopyrazoles. This research underscores the significance of sulfonyl chlorides in creating new compounds with potential applications in material science and pharmaceuticals (Povarov et al., 2017).

Generation of Pyrazole Triflones

Das et al. (2018) reported on the synthesis of pyrazole triflones containing a triflyl group at the 3-position. This research illustrates the innovative use of related sulfonyl chloride compounds in the generation of pharmaceutically attractive pyrazole triflones (Das, Gondo, Tokunaga, Sumii, & Shibata, 2018).

Synthesis of Pyrazole-Containing Sulfonyl Chlorides

Sokolyuk et al. (2015) developed a 2-step method to produce a series of pyrazole-4-sulfonyl chlorides. This method is effective for multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, indicating the broad applicability of these compounds in various chemical syntheses (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).

Antimicrobial Activity of Trifluoromethyl-containing Pyrazoles

Bonacorso et al. (2006) synthesized a novel series of trifluoromethyl-containing pyrazoles, demonstrating their potential as antimicrobial agents. This study highlights the biological applications of sulfonyl chloride derivatives in the development of new antimicrobial compounds (Bonacorso, Wentz, Lourega, Cechinel, Moraes, Coelho, Zanatta, Martins, Hoerner, & Alves, 2006).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and reacts violently with water .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJQBMSXDSBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

CAS RN

1443292-13-4
Record name 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org
AR Brown, M Bosies, H Cameron, J Clark… - Bioorganic & medicinal …, 2011 - Elsevier
High-throughput screening of 3.87million compounds delivered a novel series of non-steroidal GR antagonists. Subsequent rounds of optimisation allowed progression from a non-…
Number of citations: 16 www.sciencedirect.com

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